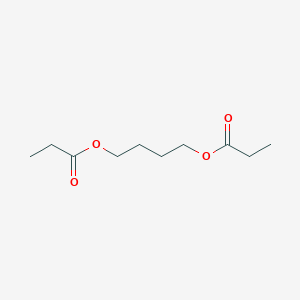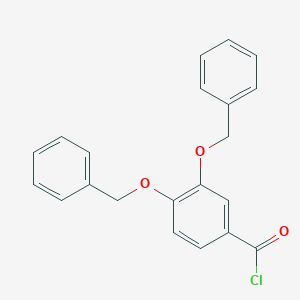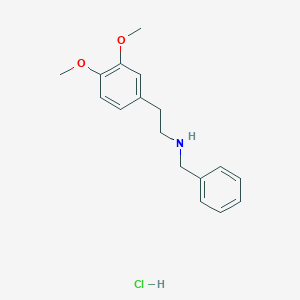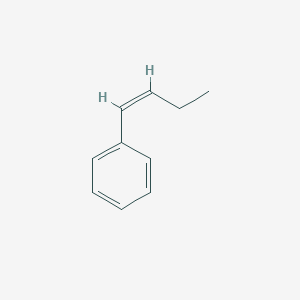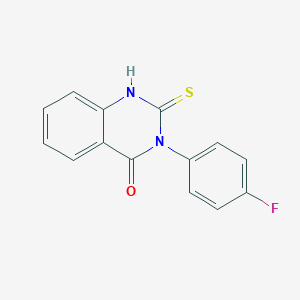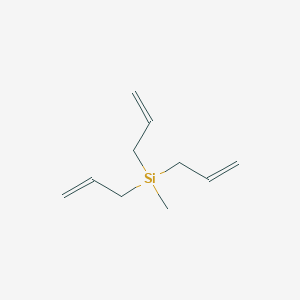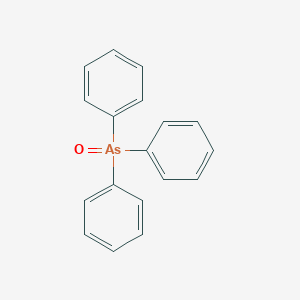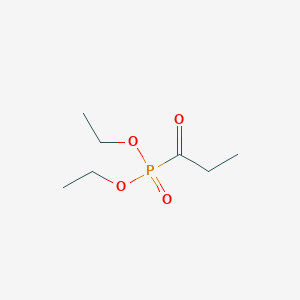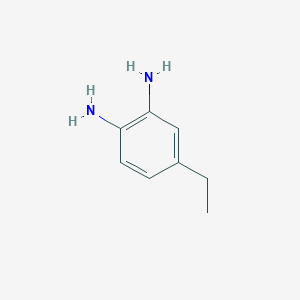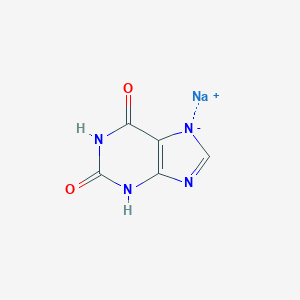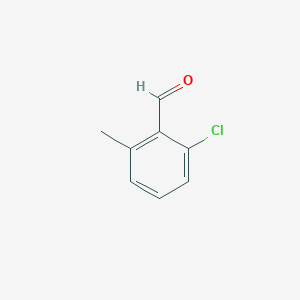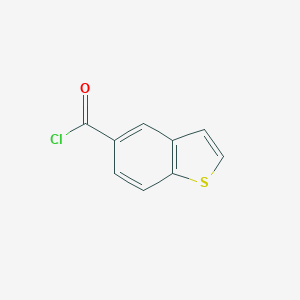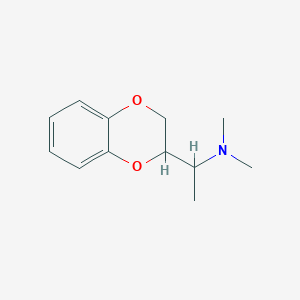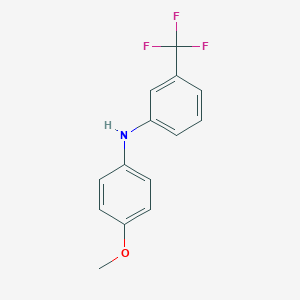
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline involves various chemical strategies. For instance, a method utilizing phenyliodine(III) bis(trifluoroacetate) (PIFA) has been described for the modification of anilides, where the reaction conditions lead to different functional group introductions depending on the nature of the substituents involved (Itoh et al., 2002). Another synthesis approach involves the generation of glycosyl triflates from thioglycosides using a combination of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride, demonstrating the versatility of the 4-methoxyphenyl group in synthesis reactions (Crich & Smith, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline has been a subject of investigation, revealing insights into their geometric configurations and electronic properties. For instance, studies involving derivatives of 4-octyloxy-N-(benzylidene)aniline have shown how substituents like trifluoromethyl and trifluoromethoxy groups influence the stability of smectic phases in liquid crystals (Miyajima et al., 1995). Additionally, theoretical and experimental investigations on 4-methoxy-N-(3-phenylallylidene) aniline have provided detailed analyses of their optimized geometrical structures and electronic properties (Efil et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline derivatives under various conditions has been extensively studied. For example, reactions involving the synthesis of glycosyl triflates or the transformation of carboxylic groups into trifluoromethyl groups highlight the compound's reactivity and the influence of the trifluoromethyl group on reaction outcomes (Gong & Kato, 2004).
Physical Properties Analysis
The physical properties of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline and its derivatives, such as their liquid crystalline behavior, provide valuable insights into the influence of molecular structure on material states. Research has shown how different substituents affect the mesogenic behavior and phase stability of these compounds, with specific attention to the roles of the trifluoromethyl and methoxy groups (Miyajima et al., 1995).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis :
- Itoh et al. (2002) described reactions of anilides, including those containing 4-methoxyphenyl groups, with phenyliodine(III) bis(trifluoroacetate) to produce acetyldiarylamines or phenols depending on the substituents' nature (Itoh et al., 2002).
- Gong and Kato (2001, 2004) studied the Reformatsky reaction with 4-methoxy-N-(2,2,2-trifluoroethylidene)aniline, leading to various derivatives such as ethyl 4,4,4-trifluoro-3-(N-4-methoxyphenyl)amino-2-alkylbutyrate and new syntheses of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2001), (Gong & Kato, 2004).
Liquid Crystal Research :
- Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline with 4-trifluoromethyl groups, which exhibited stable smectic B and A phases, highlighting the influence of trifluoromethyl groups on liquid crystalline properties (Miyajima et al., 1995).
Catalytic Reactions :
- Murakami et al. (2004) utilized a palladium catalyst with 4-methoxyphenyl groups for efficient deallylation of allyl ethers in aniline, showcasing the catalyst's effectiveness in preserving various functional groups (Murakami et al., 2004).
Photophysical Studies :
- Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with methoxy and trifluoromethyl substituents, demonstrating the formation of a twisted intramolecular charge transfer (TICT) state in certain conditions (Yang et al., 2004).
Electrochemical and Electrochromic Studies :
- Huang et al. (2011) explored ambipolar polyimides containing aniline derivatives with 4-methoxyphenyl substituents, revealing their ambipolar electrochromic behavior and high thermal stability (Huang et al., 2011).
Fluorescence Studies :
- Geethanjali et al. (2015) studied the fluorescence quenching of boronic acid derivatives by aniline in alcohols, observing a negative deviation from the Stern–Volmer equation, which could be due to conformational changes in the ground state of solutes (Geethanjali et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-7-5-11(6-8-13)18-12-4-2-3-10(9-12)14(15,16)17/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODIERGLAGAWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347310 | |
| Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |
CAS RN |
1494-26-4 | |
| Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Trifluoromethyl-4'-methoxydiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



